molecular formula C12H20N2 B1419987 N1-Butyl-N1,2-dimethylbenzene-1,4-diamine CAS No. 1094544-25-8

N1-Butyl-N1,2-dimethylbenzene-1,4-diamine

Cat. No.: B1419987
CAS No.: 1094544-25-8
M. Wt: 192.3 g/mol
InChI Key: LTGXRDDKEUKHQP-UHFFFAOYSA-N
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Description

N1-Butyl-N1,2-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C12H20N2 It is a derivative of benzene, featuring butyl and dimethyl groups attached to the benzene ring along with two amine groups

Scientific Research Applications

N1-Butyl-N1,2-dimethylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

When handling “N1-Butyl-N1,2-dimethylbenzene-1,4-diamine”, it’s important to take several safety precautions. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be used only outdoors or in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace .

Mechanism of Action

Mode of Action

The mode of action of N1-Butyl-N1,2-dimethylbenzene-1,4-diamine is currently unknown due to the lack of scientific studies on this specific compound . The compound’s interaction with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Butyl-N1,2-dimethylbenzene-1,4-diamine typically involves the alkylation of N,N-dimethyl-1,4-phenylenediamine with butyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-Butyl-N1,2-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering the functional groups attached to the benzene ring.

    Substitution: Nucleophilic substitution reactions can replace the butyl or dimethyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,4-phenylenediamine: A precursor in the synthesis of N1-Butyl-N1,2-dimethylbenzene-1,4-diamine.

    N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine: Another derivative with a benzyl group instead of a butyl group.

    N1,N2-Dimethylbenzene-1,2-diamine: A similar compound with different positioning of the amine groups.

Uniqueness

This compound is unique due to the presence of both butyl and dimethyl groups, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these functional groups play a crucial role.

Properties

IUPAC Name

1-N-butyl-1-N,2-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-4-5-8-14(3)12-7-6-11(13)9-10(12)2/h6-7,9H,4-5,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGXRDDKEUKHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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